2-((叔丁氧羰基)氨基)-5-(三氟甲基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

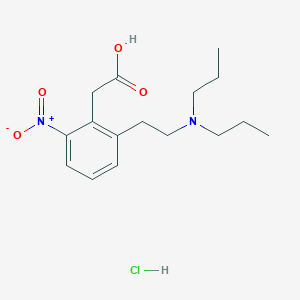

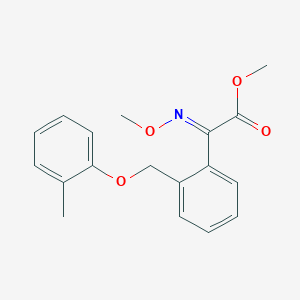

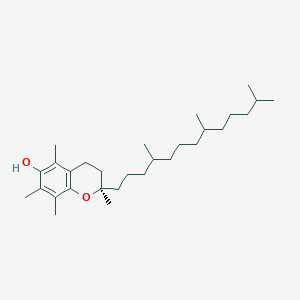

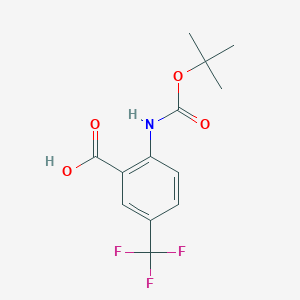

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid is a compound that features a trifluoromethyl group attached to a benzene ring, which is further substituted with a tert-butoxycarbonyl-protected amino group and a carboxylic acid function. This structure suggests that the compound could be of interest in the synthesis of peptides or as an intermediate in organic synthesis, particularly due to the presence of the protective tert-butoxycarbonyl group.

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl-protected amino acid derivatives has been reported in the literature. For instance, a facile synthesis method for N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives has been described, which involves esterification with tert-butyl bromide in the presence of benzyltriethylammonium chloride and potassium carbonate . Additionally, the synthesis of N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, which shares a similar protective group, has been achieved with an 82% yield using sodium iodoacetate under alkaline conditions . These methods could potentially be adapted for the synthesis of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid would be characterized by the presence of a benzene ring substituted with electron-withdrawing trifluoromethyl and carboxylic acid groups, which could affect the reactivity of the amino group. The tert-butoxycarbonyl group is a common protecting group in peptide synthesis, which can be removed under acidic conditions .

Chemical Reactions Analysis

The tert-butoxycarbonyl-protected amino group in the compound is likely to be involved in chemical reactions typical of amino acids, such as peptide bond formation. The presence of the carboxylic acid group also allows for the formation of esters or amides, which could be useful in further synthetic applications. The trifluoromethyl group could potentially influence the reactivity and acidity of the adjacent carboxylic acid, making it a unique moiety in synthetic chemistry .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid are not provided, related compounds with tert-butoxycarbonyl-protected amino groups and carboxylic acid functions typically exhibit properties that are influenced by these functional groups. The tert-butoxycarbonyl group increases steric bulk and can affect solubility and reactivity, while the carboxylic acid group contributes to the compound's acidity and potential for hydrogen bonding . The trifluoromethyl group is known to be lipophilic and can also affect the acidity of adjacent protons .

科学研究应用

肽合成和抑制剂开发中的应用

- SARS-CoV 蛋白酶抑制剂:一项研究表明,从 Cbz-l-Glu-OH 合成了三氟甲基-β-氨基醇衍生物,其中关键步骤涉及三氟甲基基团的引入。然后使用这些化合物创建了三和四谷氨酸和谷氨酰胺肽,这些肽具有 CF3-酮基团,显示出对严重急性呼吸综合征冠状病毒蛋白酶(SARS-CoV 3CLpro)的抑制活性 (Sydnes et al., 2006)。

有机合成技术的进展

- 苄基 2-(S)-[(叔丁氧羰基)氨基]-ω-碘烷酸酯的高效合成:研究描述了从天然或保护的 l-氨基酸中高效合成苄基 2-(S)-[(叔丁氧羰基)氨基]-ω-碘烷酸酯,表明叔丁氧羰基氨基团在合成复杂有机分子中的多功能性 (Koseki et al., 2011)。

脱保护方法的改进

- N-Boc 的选择性脱保护:开发了一种更具选择性地去除叔丁氧羰基基团的方法,这是肽合成中常用的保护基,通过稀释乙酸或苯酚和对甲酚混合物,增强了合成过程中脱保护步骤的选择性和效率 (Bodanszky & Bodanszky, 2009)。

肽酰胺的合成

- 固相合成 C-末端肽酰胺:为了在温和条件下合成肽酰胺,制备了几种 N-保护氨甲基苯甲酸,包括受叔丁氧羰基保护的那些,展示了叔丁氧羰基衍生物在促进肽合成中的作用 (Hammer et al., 2009)。

催化和化学转化

- 胺的 N-叔丁氧羰基化:异多钨酸 H3PW12O40 被用作胺的 N-叔丁氧羰基化的高效催化剂,展示了 2-((叔丁氧羰基)氨基)-5-(三氟甲基)苯甲酸衍生物在改性胺用于合成目的中的应用 (Heydari et al., 2007)。

安全和危害

作用机制

Target of Action

The compound is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry for protection of amines .

Mode of Action

The boc group in the compound is known to protect amines during chemical reactions . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

The boc group plays a significant role in the synthesis of complex organic molecules, affecting various biochemical pathways .

Result of Action

The presence of the boc group can influence the chemical behavior of the compound, affecting its interaction with other molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the introduction of the Boc group into organic compounds using flow microreactor systems is influenced by the reaction conditions .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-5-4-7(13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKKGJIKDGSCQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567274 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid | |

CAS RN |

141940-29-6 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)